(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid
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Overview
Description
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid is a chemical compound with unique properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require specific reagents and catalysts to achieve the desired stereochemistry and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high purity and yield. These methods often utilize advanced technologies and optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated amides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid has a wide range of scientific research applications In chemistry, it is used to study molecular interactions and design new pharmaceutical drugs In biology, it helps in understanding enzyme mechanisms and protein-ligand interactionsIn industry, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid include other fluorinated amides and diamides. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness: What sets this compound apart is its unique stereochemistry and the presence of both fluorine and amide groups. These features contribute to its distinct reactivity and potential for diverse applications.
Properties
CAS No. |
2624109-30-2 |
---|---|
Molecular Formula |
C7H11F4N3O4 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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